Treosulfan

Hematopoietic stem cell transplantation Acute myeloid leukemia Myelodysplastic syndrome

Treosulfan (CAS 299-75-2) is a water-soluble bifunctional sulfonate alkylating agent prodrug that eliminates the mandatory therapeutic drug monitoring required for intravenous busulfan. Its nonenzymatic activation yields a distinct epoxide metabolite profile with significantly lower hepatotoxicity—demonstrating a >10-fold reduction in SOS/VOD incidence (0.9% vs. 10.1%). Phase III data confirm superior 36-month OS (66.8% vs. 56.3%) and a 33% mortality risk reduction in high-risk patients. In pediatric non-malignant disease, treosulfan conditioning achieved 100% freedom from TRM at 100 days. For formulary decisions, treosulfan simplifies outpatient protocols, reduces laboratory resource utilization, and eliminates dose adjustment delays.

Molecular Formula C6H14O8S2
Molecular Weight 278.3 g/mol
CAS No. 299-75-2
Cat. No. B1682457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTreosulfan
CAS299-75-2
SynonymsL-dihydroxybusulfan
L-threitol-1,4-bismethanesulfonate
NSC 39069
treosulfan
treosulfan, ((R*,R*)-(+-))-isomer
treosulfan, (R*,R*)-isomer
treosulfan, (R*,S*)-isomer
treosulfan, (R-(R*,R*))-isome
Molecular FormulaC6H14O8S2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
InChIInChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
InChIKeyYCPOZVAOBBQLRI-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Treosulfan Procurement Guide for Allogeneic HSCT Conditioning Regimens


Treosulfan (CAS 299-75-2) is a water-soluble bifunctional sulfonate alkylating agent that functions as a prodrug, undergoing nonenzymatic, pH- and temperature-dependent conversion under physiological conditions to its active monoepoxide (S,S-EBDM) and diepoxide (S,S-DEB) metabolites, which alkylate DNA preferentially at guanine residues to produce interstrand crosslinks [1]. It is used primarily in combination with fludarabine as conditioning treatment prior to allogeneic hematopoietic stem cell transplantation (allo-HSCT) for adults and pediatric patients with malignant and non-malignant diseases [2].

Why Treosulfan Cannot Be Interchanged with Busulfan or Other Alkylators in HSCT Conditioning


Treosulfan is not a simple interchangeable analog of busulfan despite their structural relationship. Unlike busulfan, treosulfan is water-soluble and does not require therapeutic drug monitoring (TDM) or pharmacokinetic-guided dose adjustment, which is mandatory for intravenous busulfan to prevent toxicity and ensure efficacy [1]. Furthermore, the nonenzymatic activation pathway of treosulfan produces a distinct epoxide metabolite profile that yields a markedly different hepatotoxicity signature, with substantially lower rates of sinusoidal obstruction syndrome/veno-occlusive disease (SOS/VOD) [2]. Generic substitution with other alkylators would alter the established risk-benefit balance demonstrated in multiple randomized controlled trials.

Treosulfan Comparative Efficacy and Safety Evidence Versus Busulfan in Allo-HSCT


Treosulfan vs. Reduced-Intensity Busulfan: Superior 36-Month Event-Free and Overall Survival in Older AML/MDS Patients

In a prospective, randomized phase III trial (MC-FludT.14/L) of 570 older or comorbid AML and MDS patients (median age 60 years) undergoing allo-HCT, treosulfan-based conditioning (30 g/m² IV plus fludarabine) demonstrated superior event-free survival (EFS) and overall survival (OS) compared to reduced-intensity busulfan-based conditioning (6.4 mg/kg IV plus fludarabine) [1].

Hematopoietic stem cell transplantation Acute myeloid leukemia Myelodysplastic syndrome

Treosulfan Demonstrates 10-Fold Lower Incidence of Veno-Occlusive Disease Versus Busulfan in Adult ALL/AML Transplantation

A multicenter retrospective study of 240 adult patients with acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL) undergoing allo-HSCT compared treosulfan-based versus busulfan-based conditioning. The incidence of veno-occlusive disease (VOD), a severe and potentially fatal complication, was markedly lower with treosulfan [1].

Veno-occlusive disease Sinusoidal obstruction syndrome Transplant toxicity

Treosulfan Achieves 100% Freedom from Treatment-Related Mortality in Children with Non-Malignant Disease vs. 90% with Busulfan

A prospective, randomized phase II trial compared treosulfan-based (10, 12, or 14 g/m²/day IV) versus busulfan-based (4.8 to 3.2 mg/kg/day IV) conditioning in 101 children with non-malignant diseases undergoing allo-HSCT. Treosulfan conditioning achieved 100% freedom from transplantation-related mortality (TRM) at 100 days, exceeding the 90.0% observed with busulfan [1].

Pediatric transplantation Non-malignant disease Treatment-related mortality

Treosulfan vs. Melphalan in Haploidentical HSCT: Lower Non-Relapse Mortality (10% vs. 33%) Offset by Higher Relapse Rate

In a retrospective matched-pair analysis of patients aged ≥50 years with high-risk MDS/AML undergoing haploidentical HSCT, fludarabine-cyclophosphamide-treosulfan (FC-treosulfan, 30 g/m²) was compared to fludarabine-cyclophosphamide-melphalan (FC-melphalan, 110 mg/m²). Treosulfan-based conditioning demonstrated a significantly lower non-relapse mortality (NRM) but a higher relapse probability [1].

Haploidentical transplantation Non-relapse mortality Melphalan comparison

Treosulfan Eliminates Mandatory Therapeutic Drug Monitoring Required for Intravenous Busulfan

Unlike intravenous busulfan, which exhibits narrow therapeutic index and variable pharmacokinetics necessitating mandatory therapeutic drug monitoring (TDM) with dose adjustments to avoid toxicity (VOD, seizures) or graft failure, treosulfan demonstrates predictable pharmacokinetics that eliminate the clinical requirement for TDM [1].

Therapeutic drug monitoring Pharmacokinetics Clinical workflow

Treosulfan-Fludarabine Achieves Rapid Engraftment and Low Severe Toxicity (3.2% Grade III) in Myeloid Malignancies

The FluTreo FT14 regimen (fludarabine 150 mg/m² plus treosulfan 42 g/m²) in a prospective cohort of 186 adults with AML, MDS, or myelofibrosis demonstrated rapid engraftment with a low incidence of severe conditioning-related toxicity. While this study lacks a direct head-to-head comparator, the data establish a performance benchmark for treosulfan-based myeloablative conditioning [1].

Engraftment Reduced-toxicity conditioning Myeloid malignancies

Treosulfan Primary Clinical and Procurement Application Scenarios Based on Quantitative Evidence


Conditioning for Older or Comorbid AML/MDS Patients Undergoing Allo-HSCT

Based on the phase III randomized trial (MC-FludT.14/L) demonstrating superior 36-month EFS (59.5% vs. 49.7%, p=0.0006) and OS (66.8% vs. 56.3%, p=0.0037) compared to reduced-intensity busulfan in patients aged ≥50 years or with HCT-CI >2, treosulfan-fludarabine should be prioritized for conditioning in this population [1]. The 33% reduction in mortality risk (HR 0.64) establishes this as the evidence-based standard of care where reduced-toxicity myeloablation is indicated.

Pediatric Non-Malignant Disease Conditioning Where Minimizing TRM Is Critical

In children with non-malignant diseases (primary immunodeficiencies, hemoglobinopathies, bone marrow failure syndromes), the randomized phase II trial demonstrated 100% freedom from TRM at 100 days with treosulfan conditioning versus 90.0% with busulfan [2]. Given that the entire therapeutic objective in non-malignant disease is safe engraftment without regimen-related death, treosulfan provides the lowest documented procedural mortality in this setting.

Patients at Elevated Risk for Sinusoidal Obstruction Syndrome / Veno-Occlusive Disease

In patients with pre-existing hepatic risk factors or those receiving hepatotoxic co-medications, treosulfan conditioning provides a >10-fold reduction in VOD incidence compared to busulfan-based regimens (0.9% vs. 10.1%, p=0.002) [3]. This differential hepatotoxicity profile makes treosulfan the preferred alkylating agent for conditioning when SOS/VOD prevention is a clinical priority.

Transplant Centers Seeking to Eliminate Therapeutic Drug Monitoring Requirements

For institutions evaluating formulary decisions between alkylating conditioning agents, treosulfan eliminates the mandatory therapeutic drug monitoring required for intravenous busulfan [4]. This operational advantage reduces laboratory resource utilization, eliminates dose adjustment delays, and simplifies outpatient conditioning protocols, providing tangible cost and workflow benefits.

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